molecular formula C15H25N5 B11742287 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11742287
M. Wt: 275.39 g/mol
InChI Key: AJGQPEUXZYKTJL-UHFFFAOYSA-N
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Description

The compound “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its dual pyrazole moieties, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves multiple steps, typically starting with the preparation of the individual pyrazole rings. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole core . The subsequent alkylation and methylation steps introduce the propyl and isopropyl groups, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine

In biological and medicinal research, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism by which “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” exerts its effects is likely related to its interaction with specific molecular targets. Pyrazole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and require further investigation.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-20-15(9-13(4)17-20)11-16-10-14-6-8-19(18-14)12(2)3/h6,8-9,12,16H,5,7,10-11H2,1-4H3

InChI Key

AJGQPEUXZYKTJL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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